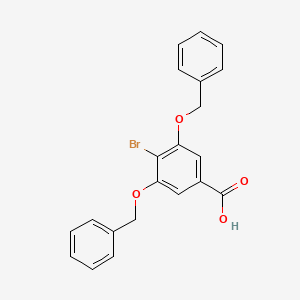

3,5-Bis(benzyloxy)-4-bromobenzoic acid

Vue d'ensemble

Description

“3,5-Bis(benzyloxy)-4-bromobenzoic acid” is a chemical compound with the molecular formula C21H18O4 . It is also known by other names such as “3,5-Bis(benzyloxy)benzoate de benzyle” and "Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Benzyl 3,5-bis(benzyloxy)benzoate” involved a catalytic protodeboronation of alkyl boronic esters using a radical approach . Another example is the synthesis of “N-(3,5-bis(trifluoromethyl)benzyl)stearamide” which was prepared by a solventless direct amidation reaction .Molecular Structure Analysis

The molecular structure of “3,5-Bis(benzyloxy)-4-bromobenzoic acid” consists of 21 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 334.37 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(benzyloxy)-4-bromobenzoic acid” include a density of 1.2±0.1 g/cm3, boiling point of 594.0±45.0 °C at 760 mmHg, and a flash point of 255.3±28.8 °C . It also has a molar refractivity of 124.8±0.3 cm3, and a polar surface area of 45 Å2 .Applications De Recherche Scientifique

Microwave-Enhanced Suzuki-Miyaura Vinylation

Studies have demonstrated the use of 3,5-Bis(benzyloxy)-4-bromobenzoic acid in microwave-enhanced Suzuki-Miyaura vinylation reactions. This process involves the cross-coupling of sterically hindered and electron-rich aryl halides with potassium vinyltrifluoroborate under microwave irradiation, optimizing conditions such as solvent ratio, irradiation time, and catalyst loading. The coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate leads to a mixture of the desired styrene derivative and the reduced product, showcasing the method's effectiveness and breadth for synthesizing complex organic molecules (Brooker et al., 2010).

Initial Investigations into Suzuki–Miyaura Vinylation

Further initial investigations into the Suzuki–Miyaura vinylation of hindered aryl bromides using potassium vinyltrifluoroborate have been conducted. This research highlights the coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate to produce a mixture of styrene derivatives and reduced products, emphasizing the utility of 3,5-Bis(benzyloxy)-4-bromobenzoic acid in facilitating these chemical transformations (Carter & Wyatt, 2006).

Synthesis of Polymerizable Benzoic Acid Derivatives

Research into the synthesis of polymerizable benzoic acid derivatives, such as 3,5-bis(propenoyloxymethyl)-4- hexadecyloxybenzoic acid, has been conducted. These derivatives have been used to create liquid-crystalline complexes with specific physical properties, beneficial for advanced materials science applications. The polymers derived from these complexes exhibit unique structural and physical characteristics suitable for various technological applications (Kishikawa, Hirai, & Kohmoto, 2008).

Molecular Recognition Studies

Molecular recognition studies involving derivatives of benzoic acid, including its bromo derivatives, have been explored. These studies focus on the synthesis and structural analysis of molecular adducts formed with N-donor compounds, revealing insights into the intricate recognition patterns and interactions at the molecular level. This research aids in understanding the fundamental aspects of chemical bonding and molecular assembly (Varughese & Pedireddi, 2006).

Mécanisme D'action

Target of Action

The primary targets of 3,5-Bis(benzyloxy)-4-bromobenzoic acid are coordination polymers . These are a subclass of coordination complexes that possess unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Mode of Action

The compound interacts with its targets by forming coordination polymers with a distorted octahedral geometry around Mn (II) . These polymers form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Biochemical Pathways

The affected pathways involve the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) . The compound acts as a photocatalyst in these pathways .

Result of Action

The molecular and cellular effects of the compound’s action include the degradation of antibiotics. For instance, one of the coordination polymers exhibited an impressive 91.93% degradation of nitrofurazone (NFZ) within 60 minutes .

Action Environment

The action, efficacy, and stability of 3,5-Bis(benzyloxy)-4-bromobenzoic acid can be influenced by various environmental factors. For example, the synthesis of the coordination polymers occurs under hydrothermal conditions . Additionally, the thermal stability of the polymers varies in the range of 82–194 °C .

Propriétés

IUPAC Name |

4-bromo-3,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAIWNXWTXXJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434390 | |

| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

CAS RN |

177956-45-5 | |

| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)